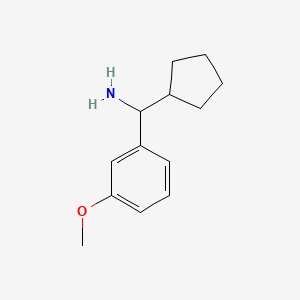

Cyclopentyl(3-methoxyphenyl)methanamine

Description

Cyclopentyl(3-methoxyphenyl)methanamine is a secondary amine featuring a cyclopentyl group and a 3-methoxyphenyl substituent attached to a methanamine backbone. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol (derived from structural analogs in the evidence) .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

cyclopentyl-(3-methoxyphenyl)methanamine |

InChI |

InChI=1S/C13H19NO/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10,13H,2-3,5-6,14H2,1H3 |

InChI Key |

HMOFEIPVDHYTBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(3-methoxyphenyl)methanamine typically involves the reaction of cyclopentylmagnesium bromide with 3-methoxybenzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(3-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

Reduction: The compound can be reduced to form cyclopentyl(3-hydroxyphenyl)methanamine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.

Major Products:

Oxidation: Cyclopentyl(3-hydroxyphenyl)methanamine.

Reduction: Cyclopentyl(3-methoxyphenyl)methanol.

Substitution: Cyclopentyl(3-halophenyl)methanamine or Cyclopentyl(3-aminophenyl)methanamine.

Scientific Research Applications

Pharmaceutical Development

Cyclopentyl(3-methoxyphenyl)methanamine has shown promise in the development of pharmaceutical agents due to its structural similarities with known drugs. Its molecular structure, which includes a cyclopentyl group and a methanamine moiety, suggests potential interactions with biological targets, particularly receptors involved in neurotransmitter systems.

Case Study: Neurotransmitter Interaction

Research has indicated that compounds similar to this compound may interact with serotonin receptors. In vitro studies have employed binding assays using radiolabeled ligands to assess the compound's affinity and selectivity towards these receptors. Preliminary findings suggest potential antidepressant or anxiolytic properties, highlighting its relevance in treating mood disorders .

Antifungal Activity

Another significant application of this compound is its potential role as an antifungal agent. Studies have demonstrated that derivatives of this compound exhibit selective activity against certain fungal strains, including Cryptococcus neoformans.

Case Study: Fungal Selectivity

In a study evaluating various aminopyrazole derivatives for antifungal activity, this compound analogues were synthesized and tested. The results indicated that specific substitutions on the cyclopentyl group enhanced selectivity and potency against fungal pathogens. Compounds with a similar structure achieved minimum inhibitory concentrations (MICs) as low as 12.5 μM, suggesting their potential for further development into therapeutic agents .

Cosmetic Formulations

Emerging research suggests that this compound could also find applications in cosmetic formulations. Its properties may be beneficial for skin hydration and stability in topical products.

Case Study: Formulation Development

A study explored the use of various compounds in developing stable cosmetic formulations using design methodologies to optimize ingredient interactions. While specific data on this compound in cosmetics is limited, its structural attributes imply it could serve as an effective film former or rheology modifier, enhancing product performance .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, including amination and substitution processes. Understanding these synthetic routes is crucial for scaling up production for research and application purposes.

| Synthesis Step | Description |

|---|---|

| Starting Materials | Cyclopentanecarboxaldehyde and 3-methoxybenzoylacetonitrile |

| Key Reactions | Amidation using coupling agents like HATU; deprotection steps to yield the final product |

| Yield | Varies based on reaction conditions but typically ranges from moderate to high efficiency |

Mechanism of Action

The mechanism of action of Cyclopentyl(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: The 3-methoxy group in this compound may enhance binding to serotonin or dopamine receptors compared to its 2-methoxy isomer, where steric hindrance could reduce affinity .

Steric and Electronic Effects :

- The cyclopentyl group provides greater steric bulk than cyclobutyl or cyclopropyl analogs, possibly improving selectivity for hydrophobic binding pockets in enzymes or receptors .

- Cyclobutylmethoxy in (3-(cyclobutylmethoxy)phenyl)methanamine introduces conformational strain, which might alter pharmacokinetics or metabolic pathways .

Safety Profiles: Compounds with chlorine or multiple substituents (e.g., (2,4,6-Trimethoxyphenyl)methanamine) show higher hazard classifications (H315, H319) compared to simpler methoxy derivatives .

Physicochemical Properties: Lipophilicity: Cyclopentyl-containing compounds are more lipophilic than non-cyclopentyl analogs, favoring membrane permeability and CNS penetration . Hydrogen Bonding: The methoxy group in (3-methoxyphenyl)methanamine enhances solubility in polar solvents, while cyclopentyl groups reduce aqueous solubility .

Research and Application Implications

- Its analogs, such as (3-(cyclobutylmethoxy)phenyl)methanamine, are being explored for targeted drug delivery due to their balanced steric and electronic profiles .

- Toxicology : Chlorinated derivatives require rigorous safety assessments, as seen in (3-chloro-4-methoxyphenyl)methanamine’s hazard classifications .

- Synthetic Chemistry : Palladium-catalyzed reductions (e.g., oxime-to-amine conversions) could be applicable for synthesizing these compounds under mild conditions .

Limitations and Data Gaps

- Physical properties (e.g., melting/boiling points) for this compound are unavailable in the evidence.

- Biological activity data (e.g., IC₅₀, receptor binding) are inferred from structural analogs and require empirical validation.

Biological Activity

Cyclopentyl(3-methoxyphenyl)methanamine, also known as a cyclopentylamine derivative, has garnered attention in recent years for its diverse biological activities and potential therapeutic applications. This compound is characterized by a cyclopentane ring attached to a 3-methoxyphenyl group, which contributes to its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Molecular Formula : CHNO

- Molecular Weight : 193.27 g/mol

- Structural Features :

- Cyclopentane ring

- Methoxy-substituted phenyl group

- Amine functional group

These features influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The following mechanisms have been identified:

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways that regulate physiological responses.

- Enzyme Inhibition : It has been noted for its potential to inhibit enzymes such as fatty acid synthase (FAS), which plays a crucial role in lipid metabolism and is implicated in cancer progression .

- Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting that this compound may also exhibit this activity, contributing to its potential therapeutic applications .

Biological Activities

Research has documented various biological activities associated with this compound and related compounds:

- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines, including RKO and HeLa cells. For instance, IC values have been reported in the range of 49.79 µM to 113.70 µM, demonstrating significant cytotoxic effects .

- Neurochemical Properties : Given its structural similarity to known psychoactive compounds, it is hypothesized that this compound may possess central nervous system (CNS) effects, warranting further investigation into its potential as a treatment for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study assessed the cytotoxicity of various derivatives against human cancer cell lines using the MTS assay. The most potent derivative exhibited over 70% inhibition in cell viability at a concentration of 100 µM .

- Mechanistic Studies : Research focusing on the inhibition of FAS showed that compounds similar to this compound could effectively reduce lipid synthesis in cancer cells, suggesting a mechanism for its anticancer properties .

- Pharmacological Evaluation : A comprehensive review indicated that derivatives containing methoxy groups often enhance biological activity due to increased electron density on the aromatic ring, which affects their interaction with biological targets .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentane ring; methoxy-substituted phenyl | Anticancer; FAS inhibition |

| Cyclobutyl(3-methoxyphenyl)methanamine | Cyclobutane ring; methoxy-substituted phenyl | Potentially similar but different potency |

| Dimethylaminophenethylamine | Dimethylamino group; lacks cycloalkane structure | Strong CNS effects |

This table highlights how structural variations influence biological activity and potency among related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.